1-(2-Fluoroethyl)piperidin-3-amine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.ClH/c8-3-5-10-4-1-2-7(9)6-10;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJZWUETHHSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-14-0 | |
| Record name | 3-Piperidinamine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride
Executive Summary
In modern medicinal chemistry and molecular imaging, the strategic incorporation of fluorine is a cornerstone of drug design. 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride (and its dihydrochloride salt) has emerged as a highly versatile bifunctional building block. Featuring a highly nucleophilic primary amine for scaffold integration and a metabolically stable fluoroethyl-substituted piperidine ring, this compound serves a dual purpose: it acts as a robust pharmacophore for central nervous system (CNS) drug discovery and functions as a critical "cold" reference standard for the development of 18F -labeled Positron Emission Tomography (PET) radiotracers.
This guide provides an in-depth analysis of its molecular architecture, synthetic methodologies, and validated experimental protocols designed for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural design of 1-(2-fluoroethyl)piperidin-3-amine is highly deliberate. The addition of the fluorine atom is not merely a steric substitution; it fundamentally alters the physicochemical profile of the molecule[1].
Due to fluorine's extreme electronegativity, it exerts a strong electron-withdrawing inductive effect through the aliphatic chain. This significantly lowers the pKa of the adjacent piperidine nitrogen compared to a standard ethyl group[1]. By depressing the pKa , a larger fraction of the molecule exists in its neutral, unprotonated state at physiological pH (7.4). This shift dramatically enhances lipophilicity ( LogD ) and passive membrane permeability, facilitating blood-brain barrier (BBB) penetration—an essential trait for neuro-therapeutics and neuro-imaging agents. Furthermore, the exceptionally strong C–F bond ( ∼105 kcal/mol ) acts as a metabolic shield, preventing cytochrome P450-mediated N -dealkylation or terminal oxidation[1].
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride |
| CAS Registry Number | 2306254-76-0 ( R -enantiomer); 1654772-84-5 (Racemate)[2] |
| Molecular Formula | C7H17Cl2FN2 |
| Molecular Weight | 219.12 g/mol [3] |
| SMILES Notation | C1CC(CN(C1)CCF)N.Cl.Cl[3] |
| Physical State | Solid (Crystalline Powder) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), Room Temperature[3] |
Note: The compound is typically isolated and stored as a dihydrochloride salt to prevent the volatilization and oxidative degradation common to free-base aliphatic amines.
Synthetic Methodologies & Mechanistic Insights
The synthesis of 1-(2-fluoroethyl)piperidin-3-amine relies on the orthogonal reactivity of the two nitrogen atoms within the piperidine framework.
Synthetic workflow for 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride from Boc-precursor.
Protocol 1: Synthesis of the Dihydrochloride Building Block
Causality & Self-Validation: This two-step protocol is designed as a self-validating system. The use of a Boc-protecting group ensures absolute regioselectivity during alkylation. The final deprotection step utilizes anhydrous HCl in dioxane; because the resulting dihydrochloride salt is highly polar, it crashes out of the non-polar dioxane solution. This spontaneous precipitation drives the equilibrium forward and provides immediate visual validation of reaction success, allowing isolation via simple filtration without chromatography.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of tert-butyl piperidin-3-ylcarbamate in anhydrous acetonitrile ( MeCN , 0.2 M).
-
Alkylation: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Mechanistic Note: K2CO3 is chosen as a mild, heterogeneous base to scavenge HBr without inducing E2 elimination of the fluoroethyl halide.
-
Reagent Addition: Dropwise add 1.2 equivalents of 1-bromo-2-fluoroethane. Heat the suspension to 65°C under an inert atmosphere for 12 hours.
-
Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and extract with ethyl acetate/water to isolate the Boc-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in minimal anhydrous dichloromethane ( DCM ). Slowly add 10 volumes of 4M HCl in dioxane at 0°C.
-
Isolation: Stir at room temperature for 4 hours. A white precipitate will form. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride.
Applications in Medicinal Chemistry & Molecular Imaging
Beyond library synthesis, this compound is a critical asset in the development of[ 18F ]-PET radiotracers[4]. The 18F isotope is the gold standard for clinical PET due to its 109.8-minute half-life and low positron energy, yielding high-resolution images[4][5].
Before a "hot" radiotracer can be evaluated in vivo, its exact non-radioactive ( 19F ) counterpart must be synthesized and tested in vitro. 1-(2-Fluoroethyl)piperidin-3-amine acts as this "cold" reference standard. It is coupled to target pharmacophores to establish baseline binding affinities ( IC50 or Ki ) against targets such as GPCRs or kinases. Only if the cold standard exhibits high target engagement is the complex and expensive radiosynthesis of the 18F analog pursued (often utilizing 2-[ 18F ]fluoroethyl tosylate)[4].
Iterative PET tracer development logic using the cold reference standard.
Standardized Experimental Protocols
Protocol 2: Amide Coupling for Scaffold Integration
Causality & Self-Validation: When integrating this building block into a larger drug scaffold via amide bond formation, the primary amine must be selectively reacted. HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered amines while minimizing epimerization of the carboxylic acid. Because the building block is a dihydrochloride salt, N,N -Diisopropylethylamine (DIPEA) is required to liberate the free base in situ. The protocol is self-validating via 19F NMR, providing a background-free signal to confirm the structural integrity of the fluoroethyl group.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N -dimethylformamide (DMF, 0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add 1.1 equivalents of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride to the activated mixture. Mechanistic Note: The excess DIPEA immediately neutralizes the HCl salts, generating the nucleophilic free amine.
-
Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the [M+H]+ product peak validate the coupling.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Analytical Validation: Dry over Na2SO4 , concentrate, and purify via flash chromatography. Validate the final product using 19F NMR; a characteristic multiplet in the −218 to −222 ppm region confirms the retention of the intact fluoroethyl moiety.
References
-
National Center for Biotechnology Information (PubChem). "1-(2-Fluoroethyl)piperidin-3-amine | C7H15FN2 | CID 80693677". PubChem Compound Summary. URL:[Link]
-
Müller, K., et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
RSC Publishing. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography". MedChemComm. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nextsds.com [nextsds.com]
- 3. WEILBURGER Graphics GmbH [weilburger.com]
- 4. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride in PET Radiotracer Development
Executive Summary & Chemical Rationale
In the rapidly evolving field of positron emission tomography (PET) radiochemistry, 1-(2-fluoroethyl)piperidin-3-amine hydrochloride has emerged as a highly versatile bifunctional building block. Commercially available as a stable hydrochloride or dihydrochloride salt, this synthon is utilized extensively to introduce a fluoroethyl moiety into complex pharmacophores .
Mechanistic Advantages in Radiotracer Design:
-
The Piperidin-3-amine Core: The secondary/tertiary nitrogen within the piperidine ring provides a critical basic center (pKa ~8.5–9.0). At physiological pH, this nitrogen is protonated, enabling essential electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues) deep within target binding pockets such as kinase domains or G-protein-coupled receptors (GPCRs). Simultaneously, the primary amine at the 3-position serves as a highly reactive nucleophile for conjugation to larger scaffolds (e.g., quinazolines) [1].
-
The 2-Fluoroethyl Substituent: The selection of a 2-fluoroethyl chain over fluoromethyl or 3-fluoropropyl groups is a calculated choice in radiopharmaceutical design. Fluoromethyl groups are notoriously unstable in vivo, rapidly metabolizing to release bone-seeking free [18F]fluoride. Conversely, 3-fluoropropyl groups can excessively increase the lipophilicity (logD) of the tracer, leading to high non-specific binding in off-target lipid-rich tissues. The 2-fluoroethyl group occupies the "Goldilocks" zone, optimally balancing metabolic stability, steric hindrance, and lipophilicity[2].
Key Applications in Molecular Imaging
VEGFR2 Targeting in Neuro-Oncology ([18F]FEPAQ)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical kinase overexpressed during tumor angiogenesis, particularly in aggressive malignancies like glioblastoma [3]. To non-invasively image this biomarker, researchers developed [18F]FEPAQ , a radiotracer utilizing the (R)-1-(2-fluoroethyl)piperidin-3-amine moiety attached to a quinazoline core[1]. The cold reference standard, (R)-FEPAQ, demonstrated high binding affinity (IC50 = 40 nM) in KDR kinase assays, successfully validating the structural choice[3].
Mechanism of [18F]FEPAQ binding to the VEGFR2 kinase domain for tumor angiogenesis PET imaging.
Ghrelin Receptor (GHS-R1a) Targeting
The ghrelin receptor (GHS-R1a) is significantly overexpressed in prostate, breast, and ovarian cancers [4]. By incorporating the 2-fluoroethyl-piperidine moiety into a quinazolinone scaffold, medicinal chemists successfully developed highly potent PET imaging candidates[2]. Compounds such as 5b and 5e maintained low nanomolar affinities (IC50 = 20.6 nM and 9.3 nM, respectively) and were successfully radiolabeled with [18F] via a two-step approach, proving the viability of this synthon for GPCR targeting[5].
Quantitative Data Summary
The table below summarizes the pharmacological and radiochemical parameters of key tracers utilizing the 1-(2-fluoroethyl)piperidin-3-amine building block.
| Radiotracer / Compound | Target | IC50 Binding Affinity | Lipophilicity (LogD) | Radiochemical Yield (EOS) | Specific Activity |
| (R)-FEPAQ (Cold Standard) | VEGFR2 | 40 nM | ~2.5 – 3.0 | N/A | N/A |
| -FEPAQ | VEGFR2 | N/A | N/A | 20% | 1–2 Ci/μmol |
| Compound 5b (Hou et al.) | GHS-R1a | 20.6 nM | ~3.1 | >5% | >1 Ci/μmol |
| Compound 5e (Hou et al.) | GHS-R1a | 9.3 nM | ~2.8 | >5% | >1 Ci/μmol |
Experimental Workflows & Protocols
Protocol A: Synthesis of Cold Reference Standards
Causality & Rationale: Direct alkylation of the piperidine nitrogen is preferred for synthesizing the cold standard. This ensures an exact structural and stereochemical match for HPLC co-elution validation during the subsequent radiosynthesis.
-
Deprotection: Dissolve the Boc-protected piperidin-3-amine conjugated pharmacophore (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the free secondary amine.
-
Fluoroalkylation: Suspend the deprotected intermediate in anhydrous Acetonitrile. Add Potassium Carbonate (K2CO3, 4.0 eq) and 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane (5.0 eq).
-
Reaction: Heat the mixture to 70°C for 8–12 hours under an inert argon atmosphere [2].
-
Purification: Filter the solid salts, concentrate the filtrate, and purify via reverse-phase flash chromatography (gradient: 30% to 100% MeOH in water).
-
Self-Validation (QC): Confirm successful N-alkylation via 1H-NMR (appearance of a characteristic doublet of multiplets for the -CH2-F group at ~4.5–4.6 ppm) and 19F-NMR (singlet at ~-218 to -222 ppm). LC-MS must confirm the exact mass of the fluoroethylated product.
Protocol B: Automated Radiosynthesis via Indirect[18F]Fluoroalkylation
Causality & Rationale: Direct nucleophilic [18F]fluorination of an unactivated aliphatic piperidine ring is chemically unfeasible. Therefore, a two-step indirect radiolabeling strategy using [18F]fluoroethyl tosylate is employed to alkylate the secondary amine of the des-fluoro precursor [1].
Two-step automated radiosynthesis workflow for [18F]fluoroethyl-piperidine PET radiotracers.
-
[18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on a QMA cartridge and eluted into the reaction vessel using a Kryptofix 2.22/K2CO3 solution. The complex is azeotropically dried with anhydrous acetonitrile at 110°C.
-
Prosthetic Group Synthesis: Add ethylene ditosylate (5 mg) in 1 mL of anhydrous acetonitrile to the dried [18F]fluoride. Heat at 90°C for 10 minutes to generate[18F]fluoroethyl tosylate.
-
Purification of Prosthetic Group: Pass the crude mixture through a silica Sep-Pak cartridge to isolate the [18F]fluoroethyl tosylate, removing unreacted [18F]fluoride and excess ditosylate.
-
N-Alkylation: Elute the purified [18F]fluoroethyl tosylate into a second reaction vessel containing the sodium salt of the des-fluoro piperidine precursor (2–3 mg) dissolved in anhydrous DMSO. Heat at 120°C for 15 minutes[1].
-
Formulation & Self-Validation (QC): Quench the reaction with water and purify via semi-preparative HPLC. The collected fraction is formulated in 10% ethanol/saline. Critical QC Step: The formulated radiotracer must undergo analytical HPLC co-elution with the cold reference standard synthesized in Protocol A. A retention time match (ΔtR < 0.5 min) validates the chemical identity. Radiochemical purity (RCP) must exceed 99% prior to preclinical or clinical utilization.
References
-
Sigma-Aldrich. "(R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride Product Data". Link
-
Gao, M., et al. (2012). "Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2". Bioorganic & Medicinal Chemistry Letters. Link[1],[3]
-
Hou, J., et al. (2018). "Development of Candidates for Positron Emission Tomography (PET) Imaging of Ghrelin Receptor in Disease: Design, Synthesis, and Evaluation of Fluorine-Bearing Quinazolinone Derivatives". Journal of Medicinal Chemistry. Link[2],[4],[5]
Sources
- 1. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: a potential PET ligand for VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: A potential PET ligand for VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: NMR Characterization Protocol for 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodology
Executive Summary
The structural validation of small-molecule pharmaceutical intermediates, particularly those containing halogenated aliphatic groups and multiple basic centers, requires a rigorous analytical approach. 1-(2-fluoroethyl)piperidin-3-amine hydrochloride is a highly polar, water-soluble salt often utilized as a precursor in medicinal chemistry and positron emission tomography (PET) radiotracer synthesis.
This application note outlines a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the covalent connectivity, validate the heteronuclear spin systems ( 1 H, 13 C, 19 F), and confirm the protonation state of the basic nitrogen atoms.
Scientific Grounding: The Causality of the Protocol
As an application scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a checklist. Every step in this protocol is a self-validating system designed to prevent mischaracterization.
Solvent Selection and Salt State Preservation
The choice of deuterated solvent dictates the visibility of exchangeable protons. While deuterium oxide (D 2 O) offers excellent solubility for hydrochloride salts, it induces rapid hydrogen-deuterium exchange, effectively erasing the critical NH3+ and NH+ signals.
To definitively classify the multicomponent solid as a salt rather than a free base, DMSO- d6 is the mandatory solvent[1]. DMSO- d6 forms strong hydrogen bonds with the ammonium protons, slowing their exchange rate on the NMR timescale. This allows for the direct observation of the broad downfield signals corresponding to the primary ammonium ( NH3+ ) and the tertiary ammonium ( NH+ ) protons, confirming the exact site(s) of protonation[2].
The Fluoroethyl Spin System: A Diagnostic Anchor
The 2-fluoroethyl group provides a robust, diagnostic anchor for spectral assignment due to the 100% natural abundance of 19 F (spin-½) and its large gyromagnetic ratio. The scalar coupling ( J -coupling) between 19 F and adjacent nuclei is highly predictable[3]:
-
Geminal Coupling ( 2JHF ): The protons on the carbon directly attached to the fluorine (CH 2 -F) will exhibit a massive splitting of approximately 47 Hz [4].
-
Vicinal Coupling ( 3JHF ): The protons on the adjacent carbon (CH 2 -N) will show a smaller, yet distinct splitting of approximately 25–28 Hz [3].
-
Heteronuclear Carbon Coupling: 13 C spectra will display a massive 1JCF doublet (~170 Hz) for the fluorinated carbon, providing immediate, unambiguous identification of the terminal alkyl environment[4].
Piperidine Ring Conformational Dynamics
The piperidine ring adopts a chair conformation. Because the tertiary nitrogen is protonated (in the HCl salt form), the inversion of the nitrogen center is restricted. This results in distinct axial and equatorial proton environments, leading to complex, overlapping multiplets in the 1 H NMR spectrum (1.5–3.5 ppm). 2D NMR techniques (COSY and HSQC) are therefore strictly required to resolve these overlapping scalar networks.
Experimental Methodology
Step 1: Sample Preparation
-
Mass & Concentration: Weigh 15–20 mg of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride. This mass ensures a high signal-to-noise (S/N) ratio for 1D 13 C acquisition within a standard 30-minute timeframe.
-
Solvent Dispensation: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds. Ensure no undissolved particulates remain, as solid matter will distort the magnetic field homogeneity (shimming).
Step 2: Instrument Setup & Tuning
-
Probe Tuning: Insert the sample into a ≥ 400 MHz NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Critical: Ensure the 19 F channel is properly isolated to prevent bleed-over into the 1 H channel during decoupling experiments.
-
Shimming: Perform gradient shimming on the 2 H lock signal of DMSO- d6 .
Step 3: Data Acquisition Parameters
Execute the following suite of experiments to create a self-validating data matrix:
-
1D 1 H NMR: 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.
-
1D 19 F{ 1 H} NMR: Proton-decoupled. 16 scans, D1 = 2.0 s. (Acquire a coupled 19 F spectrum as an optional secondary validation).
-
1D 13 C{ 1 H} NMR: 512–1024 scans, D1 = 2.0 s. Ensure the spectral window is wide enough (0–200 ppm) to capture the split carbon signals.
-
2D 1 H- 1 H COSY: 128 t1 increments, 4 scans per increment. Maps the continuous proton connectivity of the piperidine ring.
-
2D 1 H- 13 C HSQC: 256 t1 increments. Differentiates overlapping axial/equatorial protons by correlating them to their distinct 13 C chemical shifts.
Step 4: Data Processing
-
Apply a 0.3 Hz exponential line broadening function to the 1D 1 H FID prior to Fourier Transformation to optimize S/N without sacrificing resolution.
-
Phase and baseline correct all spectra manually.
-
Reference the TMS singlet to exactly 0.00 ppm for 1 H and 13 C.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) based on the structural environment and heteronuclear interactions[3][4].
Table 1: Expected 1 H and 19 F NMR Assignments (in DMSO- d6 )
| Nucleus / Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Structural Assignment |
| 1 H (CH 2 -F) | 4.65 – 4.80 | dt (doublet of triplets) | 2JHF≈47.0 , 3JHH≈5.0 | Terminal fluoroethyl protons |
| 1 H (CH 2 -N) | 3.30 – 3.50 | dt (doublet of triplets) | 3JHF≈27.0 , 3JHH≈5.0 | Fluoroethyl protons adjacent to N |
| 1 H (Piperidine C3) | 3.50 – 3.70 | m (multiplet) | Complex | Methine proton adjacent to primary amine |
| 1 H (Piperidine C2,4,5,6) | 1.50 – 3.20 | m (multiplets) | Complex | Piperidine ring methylene protons |
| 1 H (NH 3+ ) | 8.20 – 8.60 | br s (broad singlet) | N/A (Exchangeable) | Primary ammonium salt protons |
| 1 H (NH + ) | 10.20 – 10.80 | br s (broad singlet) | N/A (Exchangeable) | Tertiary ammonium salt proton |
| 19 F | -218.0 to -225.0 | tt (triplet of triplets) | 2JFH≈47.0 , 3JFH≈27.0 | Terminal fluorine atom |
Table 2: Expected 13 C NMR Assignments (in DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |
| CH 2 -F | 80.0 – 83.0 | d (doublet) | 1JCF≈165−175 | Fluoroethyl terminal carbon |
| CH 2 -N | 53.0 – 57.0 | d (doublet) | 2JCF≈18−22 | Fluoroethyl carbon adjacent to N |
| Piperidine C2 | 50.0 – 54.0 | s (singlet) | N/A | Ring carbon adjacent to tertiary N |
| Piperidine C6 | 50.0 – 54.0 | s (singlet) | N/A | Ring carbon adjacent to tertiary N |
| Piperidine C3 | 44.0 – 48.0 | s (singlet) | N/A | Ring carbon bearing primary amine |
| Piperidine C4, C5 | 20.0 – 28.0 | s (singlets) | N/A | Distal ring carbons |
Network & Workflow Visualizations
To ensure reproducibility and logical clarity, the experimental workflow and the specific heteronuclear scalar coupling network are visualized below.
Caption: Sequential workflow for the complete NMR characterization of pharmaceutical salts.
Caption: Heteronuclear scalar coupling (J-coupling) network of the 2-fluoroethyl spin system.
References
-
Title: Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy Source: Crystal Growth & Design - ACS Publications URL:[Link]
-
Title: Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Advanced In Vitro Assay Preparation and Validation Using 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride
Executive Summary
1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a highly versatile fluorinated pharmacophore and reference standard. In modern drug discovery, it is heavily utilized as a foundational building block for Positron Emission Tomography (PET) radiotracers and targeted therapeutics, particularly for central nervous system (CNS) targets like the Sigma-1 ( σ1 ) receptor and kinase targets like VEGFR2. This application note provides a comprehensive, self-validating framework for preparing and utilizing this compound in high-throughput in vitro assays, bridging the gap between chemical formulation and quantifiable biological data.
Mechanistic Causality & Molecular Rationale
The structural integration of the 2-fluoroethyl group onto the piperidine ring is not arbitrary; it is a calculated modification designed to optimize both pharmacokinetics and binding thermodynamics:
-
Metabolic Stability & Enzymatic Resistance: The substitution of a standard N-methyl group with an N-2-fluoroethyl moiety fundamentally alters the molecule's interaction with metabolic enzymes. The electronegativity and steric shielding provided by the fluorine atom result in 1, enhancing the half-life of the compound in biological matrices such as those used in Acetylcholinesterase (AChE) assays[1].
-
Receptor Affinity & Selectivity: In competitive binding environments, the fluoroethyl group preserves or even enhances subnanomolar affinity ( Ki ) for targets such as the σ1 receptor, while maintaining2[2].
-
Cold Standard Validation: In radiopharmaceutical development, the non-radioactive ("cold") 19F -compound is mandatory for validating the binding kinetics of its 18F -labeled counterpart. For example, it is used to establish baseline IC50 values against3 prior to PET imaging[3].
Physicochemical Profiling & Quantitative Data Synthesis
To ensure reproducible assay preparation, the physical parameters of the compound must dictate the formulation strategy.
| Parameter | Value / Characteristic | Pharmacological Implication |
| Chemical Formula | C7H16ClFN2 (Hydrochloride) | The HCl salt ensures long-term solid-state stability. |
| Aqueous Solubility | High (as HCl salt) | Prone to hygroscopic degradation; requires desiccation. |
| LogD (pH 7.4) | ~1.2 - 1.8 (Derivative dependent) | Optimal lipophilic efficiency for membrane-bound targets. |
| Target: σ1 Receptor | Ki ~ 0.79 nM (Spirocyclic deriv.) | Subnanomolar affinity allows for highly stringent competitive assays[2]. |
| Target: VEGFR2 | IC50 ~ 40 nM (FEPAQ deriv.) | Strong competitive displacement of radioligands[3]. |
Self-Validating Formulation Protocols
Protocol A: Preparation of Master Stock and Working Solutions
Causality: While the hydrochloride salt form is highly water-soluble, preparing the master stock directly in aqueous buffer can lead to localized pH shifts and premature hydrolysis of the fluoroethyl group. Formulating the primary stock in anhydrous DMSO ensures complete molecular solvation and protects the compound from aqueous degradation prior to the assay.
-
Equilibration: Allow the lyophilized 1-(2-fluoroethyl)piperidin-3-amine HCl powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which alters the molarity of the weighed mass.
-
Solubilization: Weigh exactly 1.0 mg of the compound and dissolve in anhydrous, LC-MS grade DMSO to create a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.
-
Serial Dilution (Self-Validating Step): Prepare a 10-point serial dilution (1:3 ratio) in a 96-well V-bottom plate using assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Validation Check: Ensure the final DMSO concentration in all working solutions—including the vehicle control—does not exceed 0.1% (v/v) to prevent solvent-induced protein denaturation.
-
Standardized workflow for formulating and assaying 1-(2-fluoroethyl)piperidin-3-amine HCl.
In Vitro Assay Execution Architecture
Protocol B: Competitive Radioligand Binding Assay (VEGFR2 or σ1 Receptor)
Causality: To determine the inhibition constant ( Ki ) of the fluoroethyl piperidine derivative, it must compete with a known radioligand (e.g., [3H] -pentazocine for σ1 or [18F]FEPAQ for VEGFR2) for receptor binding sites. The assay is designed as a self-validating system by incorporating Total Binding (TB) and Non-Specific Binding (NSB) controls on every plate.
-
Membrane Preparation: Thaw receptor-expressing membrane homogenates on ice. Resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 ) to a final protein concentration of 50 µ g/well . Reasoning: MgCl2 stabilizes the membrane architecture and enhances ligand-receptor complex formation.
-
Assay Assembly (96-well plate):
-
Total Binding (TB) Wells: 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.
-
Non-Specific Binding (NSB) Wells: 50 µL Reference Inhibitor (10 µM Haloperidol for σ1 ) + 50 µL Radioligand + 100 µL Membrane.
-
Test Wells: 50 µL 1-(2-fluoroethyl)piperidin-3-amine derivative (from Protocol A) + 50 µL Radioligand + 100 µL Membrane.
-
-
Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters 3x with 300 µL ice-cold wash buffer. Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic piperidine amine.
-
Quantification: Dry the filters, add 50 µL scintillation cocktail, and read on a Microbeta counter (CPM).
-
System Validation: Calculate the Z'-factor using the TB and NSB wells. The assay is only validated and accepted if Z' > 0.5 .
Logical relationship of competitive displacement using a cold fluoroethyl piperidine standard.
Quantitative Data Interpretation
A successful, self-validated assay utilizing 1-(2-fluoroethyl)piperidin-3-amine hydrochloride should yield data aligning with the following quality control metrics:
| Assay Validation Metric | Acceptable Threshold | Troubleshooting / Causality |
| Z'-Factor | ≥0.5 | If < 0.5, indicates high pipetting variance or inadequate PEI filter blocking. |
| Signal-to-Background (S/B) | >5.0 | If low, the radioligand may be degraded, or the membrane protein concentration is too low. |
| Hill Slope ( nH ) | 0.8−1.2 | Values outside this range suggest allosteric interference or compound aggregation (check DMSO limits). |
| Specific Binding | >80% of Total Binding | If < 80%, increase the wash stringency to remove unbound lipophilic ligand. |
References
-
Shao, X., Butch, E. R., Kilbourn, M. R., & Snyder, S. E. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. Nuclear Medicine and Biology. 1
-
Prabhakaran, J., et al. (2012). Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. Bioorganic & Medicinal Chemistry Letters. 3
-
Wang, L., et al. (2013). Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. 2
Sources
- 1. N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: a potential PET ligand for VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Amide Coupling Strategies for 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride
Introduction & Substrate Profiling
Amide bond formation is a fundamentally important reaction in organic synthesis, representing the backbone of approximately 25% of all commercial pharmaceuticals [1][1]. In modern drug discovery, 1-(2-fluoroethyl)piperidin-3-amine has emerged as a highly versatile building block. The incorporation of the 2-fluoroethyl group serves as a metabolically stable bioisostere for an ethyl or isopropyl group, modulating the basicity (pKa) of the piperidine nitrogen while increasing lipophilicity.
Because the aliphatic primary amine at the 3-position is highly nucleophilic, it is an excellent coupling partner. However, this compound is commercially supplied and stored as a hydrochloride (typically dihydrochloride) salt to prevent oxidative degradation and atmospheric CO₂ absorption (carbamate formation)[2][2]. Consequently, successful amide coupling requires a rigorously designed neutralization strategy to liberate the free base in situ without hydrolyzing or degrading the activated carboxylic acid intermediate.
Mechanistic Insights & Causality (E-E-A-T)
The unification of a carboxylic acid and an amine does not occur spontaneously at ambient temperatures; the acid must first be converted into a reactive electrophile [3][3].
The Causality of Base Selection
When utilizing 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, the choice and stoichiometry of the base are critical. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over standard triethylamine (TEA).
-
Causality: DIPEA possesses significant steric bulk, preventing it from acting as a competing nucleophile against the activated ester.
-
Stoichiometry: A minimum of 3.0 equivalents of DIPEA is required (2.0 eq to neutralize the dihydrochloride salt + 1.0 eq to deprotonate the carboxylic acid). In practice, 4.0 to 5.0 equivalents are used to ensure the equilibrium favors the free primary amine [4][4].
Reagent Selection: Discovery vs. Process Scale
-
HATU (Discovery Scale): HATU generates an highly reactive O-At uronium intermediate, which rapidly converts to an active HOAt ester [5][5]. It is ideal for rapid parallel synthesis and sterically hindered acids. To prevent the amine from reacting directly with HATU (forming a dead-end guanidinium byproduct), the acid must be pre-activated before the amine is introduced [6][6].
-
T3P (Process Scale): Propylphosphonic anhydride (T3P) operates via a mixed anhydride mechanism. It is the gold standard for process scale-up due to its low toxicity, exceptional suppression of epimerization, and completely water-soluble byproducts [7][7].
Quantitative Data Summarization
The following table summarizes the performance metrics of common coupling reagents when applied to piperidin-3-amine derivatives.
| Coupling Reagent | Activation Mechanism | Typical Yield | Epimerization Risk | Byproduct Removal | Best Use Case |
| HATU | HOAt Active Ester | 85 - 95% | Moderate | Requires chromatography | Discovery / Milligram scale |
| EDC / HOBt | O-Acylisourea | 70 - 85% | Low-Moderate | Aqueous wash (Water-soluble urea) | Routine synthesis |
| T3P | Mixed Anhydride | 80 - 95% | Very Low | Aqueous wash (Phosphate salts) | Process / Kilogram scale |
Reaction Workflows & Mechanistic Visualizations
Fig 1: General workflow for amide bond formation.
Fig 2: Mechanistic pathway of HATU-mediated activation.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Designed for rapid conversion and high yields on a ≤ 5 mmol scale.
-
Preparation: Charge a dry, argon-flushed reaction vial with the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol).
-
Solvation: Add anhydrous DMF (5.0 mL) and stir to achieve a homogenous solution.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.0 mmol) dropwise.
-
Causality: Cooling minimizes the exothermic degradation of the highly reactive HOAt ester.
-
-
Activation & Validation: Stir at 0 °C for 10 minutes.
-
Self-Validation Step: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms successful activation.
-
-
Amine Addition: Add 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.1 mmol) in one solid portion.
-
Coupling: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours until complete consumption of the active ester is observed via TLC/LC-MS.
-
Workup: Dilute the mixture with EtOAc (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 15 mL) to remove DMF, saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: T3P-Mediated Coupling (Process/Scale-Up)
Designed for > 100 mmol scale, focusing on green chemistry and avoiding chromatography [8][8].
-
Preparation: Charge a jacketed reactor with the Carboxylic Acid (100 mmol) and 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (105 mmol).
-
Solvation: Suspend the reagents in 2-Methyltetrahydrofuran (2-MeTHF) (500 mL).
-
Causality: 2-MeTHF is a biorenewable solvent that provides excellent phase separation during aqueous workup, eliminating the need for solvent swapping [8][8].
-
-
Base Addition: Add DIPEA (450 mmol) in one portion. Cool the internal temperature of the reactor to 0–5 °C.
-
T3P Addition: Slowly add T3P (50% wt solution in EtOAc, 150 mmol) dropwise over 30–45 minutes.
-
Causality: T3P activation is highly exothermic. Controlled addition prevents thermal spikes that could lead to epimerization of sensitive alpha-chiral centers [9][9].
-
-
Coupling: Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction by adding water (200 mL). Stir vigorously for 15 minutes, then separate the layers. Wash the organic phase with 0.5 M HCl (100 mL) to remove unreacted amine, followed by saturated NaHCO₃ (100 mL). The water-soluble phosphonic acid byproducts partition entirely into the aqueous phase [7][7]. Concentrate the organic layer to yield the highly pure amide.
References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS Database.
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC / NIH.
-
Peptide coupling reagents, more than a letter soup. Chemical Reviews.
-
Amide coupling help. r/Chempros (Reddit).
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (Focus on T3P). ACS Publications.
-
Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited. Green Chemistry (RSC Publishing).
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nextsds.com [nextsds.com]
- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Key Green Chemistry research areas from a pharmaceutical manufacturers’ perspective revisited - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01276H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization Optimization for 1-(2-fluoroethyl)piperidin-3-amine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the physicochemical hurdles of isolating fluoro-organic amine hydrochlorides. The compound 1-(2-fluoroethyl)piperidin-3-amine hydrochloride presents a unique triad of challenges: the lipophilic fluoroethyl group drives liquid-liquid phase separation (LLPS), the flexible piperidine ring invites polymorphic instability, and the highly polar hydrochloride salt ensures severe hygroscopicity.
This guide moves beyond generic advice. Here, we dissect the thermodynamic causality behind each failure mode and provide self-validating, step-by-step protocols to ensure your crystallization workflows are robust, scalable, and reproducible.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: During cooling crystallization, my product separates as a dense, viscous oil rather than forming crystals. How can I force nucleation?
A: "Oiling out" occurs when your cooling trajectory crosses the binodal curve of the liquid-liquid phase separation (LLPS) region before reaching the metastable limit for solid crystallization. The fluoroethyl group increases the lipophilicity of the molecule, while the hydrochloride salt remains highly polar, creating a thermodynamic environment highly prone to phase separation in mixed solvents (e.g., ethanol/heptane).
-
Causality & Solution: To bypass the LLPS region, you must alter the thermodynamics of the solvent system. Increase the proportion of your primary solvent (e.g., ethanol) to shift the binodal curve downward, and implement a drastically slower cooling ramp (e.g., 0.1 °C/min) ()[1].
-
Impurity Consideration: Impurities often expand the LLPS region. While oiling out is generally considered a failure mode, controlled oiling out can sometimes be leveraged to reject specific impurities into the mother liquor by altering the composition of the phase where crystals nucleate ()[2]. However, for consistent morphological control, avoiding the oil phase via precise anti-solvent titration and seeding is the gold standard.
Issue 2: Polymorphic Variability
Q: Batch-to-batch analysis via PXRD shows shifting polymorphic forms. How do I lock in the thermodynamically stable polymorph?
A: Amine hydrochlorides frequently exhibit polymorphism due to the flexible, multi-directional hydrogen-bonding networks between the chloride counterion and the protonated primary amine.
-
Causality & Solution: Polymorphic transitions are driven by solvent-mediated phase transformations (SMPT) and temperature. If the desired polymorph is enantiotropic (stable only at specific temperature ranges), you must ensure that your isolation, filtration, and drying steps do not exceed the solid-solid transition temperature, which should be rigorously evaluated via Differential Scanning Calorimetry (DSC) ()[3]. To lock in the stable form, implement a slurry maturation step (Ostwald ripening) at the final isolation temperature for 12–24 hours prior to filtration.
Issue 3: Poor Yield and Solvent Entrapment
Q: I am achieving high purity, but my yield is <60%, and TGA shows residual solvent. How do I optimize this?
A: High local supersaturation during the addition of an anti-solvent or precipitating agent causes rapid, uncontrolled nucleation. This results in agglomerated, highly defective crystal lattices that physically trap mother liquor (and dissolved impurities) within the particles.
-
Causality & Solution: Transition from batch anti-solvent addition to continuous reactive crystallization. By reacting the free base with HCl in situ within a continuous stirred-tank reactor (CSTR) or plug flow reactor (PFR), you maintain a steady, low level of supersaturation. This controlled environment yields larger, defect-free crystals and prevents solvent entrapment ()[4].
Part 2: Data Presentation & Optimization Metrics
The following table summarizes representative quantitative data for the solvent screening and crystallization optimization of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride. Notice how the combination of mixed solvents, slow cooling, and seeding dramatically improves both yield and purity.
| Solvent System (v/v) | Cooling Rate (°C/min) | Seeding Strategy | Phenomenon Observed | Yield (%) | Purity (HPLC %) |
| Isopropanol (100%) | 1.0 | None | Oiling out (LLPS) | 45.2 | 92.1 |
| EtOH / EtOAc (1:2) | 0.5 | None | Rapid Nucleation | 82.5 | 96.4 |
| EtOH / EtOAc (1:2) | 0.1 | 2 wt% at 50 °C | Controlled Growth | 89.3 | 99.8 |
| MeOH / MTBE (1:4) | 0.2 | 1 wt% at 40 °C | Agglomeration | 91.0 | 97.5 |
Part 3: Experimental Protocols
Protocol 1: Seeded Anti-Solvent Crystallization (Self-Validating)
Objective: Prevent LLPS and control particle size distribution (PSD).
-
Dissolution: Dissolve 10.0 g of crude 1-(2-fluoroethyl)piperidin-3-amine hydrochloride in 30 mL of absolute ethanol at 60 °C in a jacketed reactor with overhead stirring (250 rpm).
-
Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated (60 °C) crystallizer to remove any heterogeneous nucleants.
-
Anti-Solvent Addition (Phase 1): Dose 20 mL of ethyl acetate (anti-solvent) at a strict rate of 1.0 mL/min.
-
Validation Check: The solution must remain perfectly clear. If turbidity appears, the anti-solvent ratio is too high; reheat to 65 °C to redissolve before proceeding.
-
-
Seeding: Cool the reactor linearly to 50 °C. Introduce 0.2 g of pure, milled seed crystals (suspended in 2 mL of ethyl acetate).
-
Validation Check: The seeds must not dissolve. The suspension should become persistently, slightly cloudy, confirming the system is safely within the metastable zone.
-
-
Aging: Hold the suspension isothermally at 50 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.
-
Anti-Solvent Addition (Phase 2): Add an additional 40 mL of ethyl acetate at 0.5 mL/min.
-
Isolation: Cool to 5 °C at a rate of 0.1 °C/min. Filter the slurry via a Büchner funnel, wash with 10 mL of cold ethyl acetate, and dry under vacuum at 40 °C until constant weight.
Protocol 2: Continuous Reactive Crystallization
Objective: Maximize yield and eliminate local supersaturation spikes using flow chemistry.
-
Reagent Preparation:
-
Stream A: 1-(2-fluoroethyl)piperidin-3-amine free base (1.0 M in ethanol).
-
Stream B: Anhydrous HCl (1.05 M in ethanol). Note: The 1.05 eq excess ensures complete primary amine protonation without risking dihydrochloride formation at the tertiary piperidine nitrogen.
-
-
Reactor Setup: Utilize a Confined Impinging Jet Reactor (CIJR) connected to a continuous stirred-tank reactor (CSTR) maintained at 20 °C.
-
Flow Dynamics: Pump Stream A and Stream B at equimolar flow rates (10 mL/min) into the CIJR. The intense micromixing neutralizes the acid-base reaction instantaneously, preventing local high-concentration zones.
-
Desupersaturation: Route the CIJR effluent directly into the CSTR (aging tank) with a residence time of 45 minutes to allow for complete crystal growth and Ostwald ripening.
-
Harvesting: Continuously route the CSTR overflow to a filtration unit.
Part 4: Mechanistic Visualizations
Thermodynamic pathways comparing uncontrolled oiling out versus controlled seeded crystallization.
Continuous reactive crystallization workflow utilizing a CIJR and CSTR cascade for high-yield API.
References[1] Title: Technical Support Center: Purification of Crude 2-Methylindolin-1-amine hydrochloride. Source: Benchchem. URL: https://www.benchchem.com/[3] Title: Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B. Source: Crystal Growth & Design, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.cgd.3c00537[4] Title: Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Source: Journal of Flow Chemistry / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8130218/[2] Title: Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Source: Chemical and Pharmaceutical Bulletin / J-Stage. URL: https://doi.org/10.1248/cpb.c19-01015
Sources
overcoming steric hindrance in 1-(2-fluoroethyl)piperidin-3-amine coupling reactions
Target Scaffold: 1-(2-Fluoroethyl)piperidin-3-amine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter coupling failures involving highly functionalized, sterically encumbered building blocks. 1-(2-fluoroethyl)piperidin-3-amine is a notoriously stubborn nucleophile in medicinal chemistry[1].
The primary amine at the C3 position is sterically shielded by the rigid chair conformation of the piperidine ring. Furthermore, the N1-(2-fluoroethyl) appendage can adopt folded conformations due to intramolecular dipole-dipole interactions, creating a localized steric blockade. When this amine is supplied as a dihydrochloride salt, incomplete free-basing often exacerbates its poor nucleophilicity, leading to failed reactions and degraded starting materials.
This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric and electronic hurdles.
I. Diagnostic Workflow
Before altering your synthetic route, use the following logical framework to diagnose why your specific coupling reaction is failing.
Troubleshooting decision tree for hindered piperidin-3-amine amide couplings.
II. Mechanistic FAQs & Troubleshooting
Q1: Why do standard DCC/EDC coupling protocols fail or give <30% yields with this amine? A1: Standard carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate. When reacting with a sterically hindered amine like 1-(2-fluoroethyl)piperidin-3-amine, the rate of aminolysis is drastically reduced. This kinetic bottleneck allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct before the amine can successfully attack[2].
Q2: Which coupling reagents are mechanistically suited for this specific steric environment? A2: Uronium/aminium salts like HATU or COMU are superior for this microenvironment. They generate a highly reactive OAt (or Oxyma) ester. The nitrogen atom in the pyridine ring of HATU provides neighboring-group participation, stabilizing the transition state via hydrogen bonding with the incoming amine[3]. Alternatively, DMTMM is highly effective for sterically hindered amines, forming a reactive triazine ester that is exceptionally resistant to side reactions and rearrangement[4].
Q3: How does the choice of base affect the coupling, given the amine is a dihydrochloride salt? A3: Because the amine is typically sourced as a dihydrochloride salt (e.g., CAS 2306254-76-0), complete neutralization requires at least 2.2–2.5 equivalents of base. However, using a strong, bulky base like DIPEA in excess can promote epimerization of the carboxylic acid partner. Switching to N-methylmorpholine (NMM) is heavily advised; it is less basic (pKa ~7.4) and causes significantly less racemization while still effectively driving the formation of the active intermediate[2].
Q4: What is the ultimate fallback if uronium and triazine reagents still fail? A4: In cases of extreme steric hindrance, generating an acyl fluoride in situ is the most robust solution. Unlike acid chlorides, acyl fluorides are stable to moisture but highly reactive toward amines. The exceptionally small atomic radius of the fluoride leaving group significantly lowers the steric penalty in the transition state, allowing the hindered piperidin-3-amine to attack successfully[5].
III. Reagent Efficacy Matrix
The following table summarizes the quantitative performance of various coupling systems when applied to sterically encumbered piperidine scaffolds.
| Coupling System | Activation Intermediate | Relative Steric Tolerance | Epimerization Risk | Typical Yield (%) |
| EDC / HOBt | OBt Ester | Low | Low | 15–30% |
| HATU / DIPEA | OAt Ester | High | Medium | 75–85% |
| COMU / TMP | Oxyma Ester | Very High | Low | 80–90% |
| DMTMM / NMM | Triazine Ester | High | Low | 70–85% |
| Acyl Fluoride / Pyridine | Acyl Fluoride | Extreme | High | >90% |
IV. Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol A: COMU/TMP-Mediated Amidation (First-Line Strategy)
Causality: COMU generates a highly reactive Oxyma ester. Using 2,4,6-trimethylpyridine (TMP/collidine) provides sufficient basicity to free-base the dihydrochloride salt without causing base-catalyzed epimerization of the acid.
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M). Add TMP (3.0 equiv). Stir at 0 °C for 15 minutes.
-
Self-Validation Checkpoint 1: Withdraw 1 µL of the reaction mixture and quench in 100 µL of methanol. LC-MS analysis must show complete consumption of the starting acid and the formation of the Oxyma active ester (or methyl ester from the quench). Do not proceed if free acid remains.
-
-
Free-Basing & Addition: In a separate vial, suspend 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.2 equiv) in DMF and add TMP (2.2 equiv). Sonicate for 2 minutes to ensure complete free-basing, then add dropwise to the activated acid solution.
-
Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint 2: Perform LC-MS. The Kaiser test is notorious for false negatives with hindered amines and should be avoided here. The chromatogram should show the disappearance of the Oxyma ester mass and the appearance of the desired product mass.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 1M HCl (to remove excess TMP and unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: In Situ Acyl Fluoride Generation (Sledgehammer Strategy)
Causality: When the steric bulk of the OAt or Oxyma ester prevents amine approach, replacing the activating group with a microscopic fluoride ion eliminates the steric clash[5].
-
Fluorination: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (3.0 equiv) followed by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.2 equiv). Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint 1: Quench a 2 µL aliquot in methanol. LC-MS must show quantitative conversion to the methyl ester (indicating the acyl fluoride was successfully formed).
-
-
Amine Addition: Add 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.5 equiv) directly to the mixture, followed by an additional 3.0 equiv of pyridine to neutralize the incoming hydrochloride salts.
-
Coupling: Stir at 40 °C for 12 hours.
-
Self-Validation Checkpoint 2: Monitor by TLC (stain with Ninhydrin to check for residual amine) and LC-MS to confirm product formation.
-
-
Workup: Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate for column chromatography.
V. References
-
NextSDS. "1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information." 1
-
Sigma-Aldrich. "(R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride."
-
Organic Letters - ACS Publications. "Synthesis of Secondary Amides from Thiocarbamates." 5
-
ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." 2
-
Wikipedia. "DMTMM." 4
-
Benchchem. "2-Phenyl-2-(pyridin-2-yl)acetamide CAS 7251-52-7 Troubleshooting." 3
Sources
advanced purification methods for crude 1-(2-fluoroethyl)piperidin-3-amine hydrochloride
Title: Technical Support Center: Advanced Purification of 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride
Introduction Welcome to the Technical Support Center. The isolation and purification of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride presents unique physicochemical challenges. As a highly polar diamine salt, it is prone to hygroscopicity, co-precipitation with inorganic salts, and chromatographic anomalies. This guide provides causality-driven troubleshooting and self-validating protocols to ensure high-purity isolation for downstream drug development and radiochemical applications.
Section 1: Troubleshooting & FAQs
Q: Why does my pure 1-(2-fluoroethyl)piperidin-3-amine hydrochloride show peak splitting (two peaks with identical mass) during RP-HPLC analysis? A: This is a classic chromatographic artifact caused by an uneven pH profile on the column. When a hydrochloride salt is injected into an unbuffered or weakly buffered mobile phase, it dynamically equilibrates between the protonated salt and the free base form. Because the two forms have drastically different partition coefficients, the peak splits [1]. Solution: Ensure your mobile phase contains a sufficient concentration of an ion-pairing acidic modifier (e.g., 0.1% Trifluoroacetic acid) to maintain the analyte fully protonated throughout the run.
Q: I am trying to avoid Trifluoroacetic Acid (TFA) in my preparative HPLC because the resulting TFA salt is toxic to our downstream biological assays. What are the alternatives? A: TFA is highly effective at solubilizing hydrophobic peptides and polar amines, but it binds strongly to the target molecule and is notoriously difficult to remove via lyophilization [2]. You have two options:
-
Perform a post-purification counter-ion exchange using an excess of 100 mM HCl, followed by repeated lyophilization [2].
-
Abandon RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with volatile ammonium formate buffers (See Protocol B) [3].
Q: My crude product is heavily contaminated with inorganic salts (e.g., NaCl) from the neutralization step. How can I desalt it without using preparative HPLC? A: Because 1-(2-fluoroethyl)piperidin-3-amine hydrochloride is highly water-soluble, standard aqueous washes will result in catastrophic yield loss. You must force a phase transition by converting the salt to its free base, extracting it into an organic solvent, and then re-precipitating the pure hydrochloride salt under anhydrous conditions (See Protocol A).
Section 2: Purification Decision Matrix
Use the following logical workflow to determine the optimal purification strategy based on your crude impurity profile.
Caption: Decision matrix for selecting the optimal purification workflow based on crude profiling.
Section 3: Advanced Purification Workflows
Protocol A: Free-Basing and Anhydrous Re-Salting
Mechanism: This protocol exploits the pKa difference between the protonated diamine and inorganic salts. By raising the pH, the amine becomes lipophilic, allowing separation from water-soluble inorganic contaminants.
Caption: Step-by-step physicochemical phase transitions during free-basing and re-salting.
Methodology:
-
Neutralization: Dissolve the crude amine hydrochloride in a minimal volume of DI water. Slowly add 1M NaOH dropwise while stirring at 0°C.
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter out the drying agent.
-
Anhydrous Re-Salting: Chill the DCM solution to 0°C. Slowly add a stoichiometric excess of anhydrous HCl dissolved in isopropanol. The pure 1-(2-fluoroethyl)piperidin-3-amine hydrochloride will precipitate immediately.
-
Isolation: Filter the solid and wash with cold diethyl ether to remove any non-basic organic impurities. Self-Validation Checkpoint: Before proceeding to the DCM extraction (Step 2), spot the aqueous phase on pH paper. If pH < 10, the tertiary piperidine nitrogen (pKa ~10.4) remains partially protonated, leading to catastrophic yield loss during extraction. Add NaOH until pH > 10 is strictly confirmed.
Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanism: Standard RP-HPLC fails to retain highly polar amine salts without toxic ion-pairing agents. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent, partitioning the polar amine into a water-enriched layer on the silica surface [4][3].
Methodology:
-
Column: Zwitterionic (ZIC-HILIC) or Amide stationary phase.
-
Mobile Phase A: 10 mM Ammonium Formate in DI Water (Adjusted to pH 3.0 with formic acid).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Gradient: Start at 95% B. Run a shallow gradient down to 60% B over 20 minutes.
-
Recovery: Collect the target peak and lyophilize. The ammonium formate buffer will sublimate, leaving the pure formate salt (which can be converted to HCl salt via Protocol A). Self-Validation Checkpoint: Inject a void volume marker (e.g., toluene) alongside your sample. If the amine elutes before or concurrently with the void marker, your initial organic concentration (Acetonitrile) is too low. Increase %B to >95% to ensure the aqueous-enriched layer forms properly.
Protocol C: Trichloroacetic Acid (TCA) Precipitation
Mechanism: This is a highly advanced, chromatography-free method for isolating amines from complex organic mixtures. TCA triggers the precipitation of the amine through protonated salt formation. Subsequent decarboxylation of the TCA liberates volatile CO₂ and chloroform, yielding the pure free amine [5].
Methodology:
-
Precipitation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 3 equivalents of Trichloroacetic acid (TCA) at room temperature.
-
Filtration: Filter the resulting white precipitate (TCA-amine salt) and wash with fresh EtOAc to remove non-basic impurities.
-
Decarboxylation: Resuspend the salt in Acetonitrile and add 1.5 equivalents of Triethylamine (Et₃N). Heat to 60°C under mild vacuum (100 to 10 mbar) for 15 minutes.
-
Recovery: The TCA decarboxylates into CO₂ and CHCl₃, leaving the purified free amine, which can then be converted to the HCl salt. Self-Validation Checkpoint: Monitor the decarboxylation step visually. The cessation of gas evolution (CO₂ bubbling) confirms the complete conversion of the TCA-amine salt back to the free base.
Section 4: Quantitative Method Comparison
The following table summarizes the causal differences between RP-HPLC and HILIC for this specific compound, demonstrating why HILIC is the superior choice for polar amine salts.
| Chromatographic Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | C18 (End-capped) | Zwitterionic (ZIC-HILIC) or Amide |
| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |
| Gradient Profile | 5% B to 95% B (20 min) | 95% B to 60% B (20 min) |
| Analyte Retention | Poor (Often elutes in void volume) | Excellent (Strong retention via partitioning) |
| Peak Shape | Prone to splitting / tailing | Sharp, symmetrical |
| Salt Form Post-Prep | Trifluoroacetate (TFA) salt | Formate salt (easily lyophilized) |
Sources
- 1. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 2. lifetein.com [lifetein.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity in Substituted Piperidine Derivatives: Guiding Ligand Design
Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a diverse range of receptors. This guide provides a comparative analysis of the receptor binding affinities of various substituted piperidine derivatives, with a particular focus on how structural modifications, including the introduction of fluoroalkyl groups, influence their interaction with key neurological targets such as dopamine and sigma receptors. By understanding these structure-activity relationships (SAR), researchers can more effectively design novel ligands with desired potency and selectivity.
While specific binding data for 1-(2-fluoroethyl)piperidin-3-amine was not extensively available in the public domain at the time of this writing, this guide will draw upon established principles and published data for structurally related piperidine derivatives to provide a predictive framework and a methodological guide for researchers in the field.
Comparative Receptor Binding Affinities of Piperidine Derivatives
The binding affinity of a ligand for its receptor is a critical parameter in drug development, directly influencing its potency. The following table summarizes the binding affinities (Ki values) of a selection of substituted piperidine derivatives for dopamine (D2, D3) and sigma (σ1) receptors. Lower Ki values indicate higher binding affinity.
| Compound/Derivative Class | N-Substituent | Other Key Substituents | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 3-(3-Hydroxyphenyl)piperidines | Varied Alkyl Groups | 3-Hydroxyphenyl | Dopamine D2 | Varies with lipophilicity | [1] |
| (S)-Phenylpiperidines | Varied | meta-substituents | Dopamine D2 Autoreceptor | Dependent on physicochemical properties | [2] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidine Analogs | 3-Phenylpropyl | 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl] | Dopamine Transporter | High, with selectivity over 5-HT transporter | [3] |
| Aminopiperidines | (Bis(4-fluorophenyl)methyl)sulfinylethyl | Amino group on piperidine | Dopamine Transporter | High, with improved metabolic stability | [4] |
| N-(2-methoxyphenyl)piperazine Analogs | N-(2-methoxyphenyl)piperazine | Benzamide derivatives | Dopamine D3 | 0.17 - 5 | [5] |
| 4-(2-Aminoethyl)piperidines | Methyl | 4-(2-aminoethyl) | σ1 Receptor | 50 | [6][7] |
| 5-OH-PIPAT | N-propyl-N-(3'-iodo-2'-propenyl) | 5-Hydroxy-2-aminotetralin core | Dopamine D3 | 0.99 | [8] |
This table is a representative summary. Ki values can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The accumulated data on piperidine derivatives reveals several key SAR trends that can guide the design of new ligands:
-
N-Substituent: The nature and size of the substituent on the piperidine nitrogen play a crucial role in receptor affinity and selectivity. For instance, in some series of 3-(3-hydroxyphenyl)piperidines, increasing the lipophilicity of the N-substituent can influence sigma receptor affinity.[1] Similarly, for 4-(2-aminoethyl)piperidines, an N-methyl group confers high affinity for the σ1 receptor, while larger or no substitution leads to a significant drop in affinity.[6][7]
-
Fluorination: The introduction of fluorine atoms can significantly impact a molecule's properties, including its basicity (pKa), lipophilicity, and metabolic stability. Fluorination of the N-alkyl chain, such as in the conceptual 1-(2-fluoroethyl)piperidin-3-amine, is a common strategy to modulate these parameters. It has been shown that incorporating fluorine can reduce the pKa of piperidine and piperazine derivatives, which can lead to improved pharmacokinetic profiles, such as enhanced oral absorption.[9] In a series of N-(2-methoxyphenyl)piperazine analogs, the inclusion of fluorine in the molecular scaffold led to compounds with high affinity and selectivity for the D3 receptor.[5]
-
Aromatic Substituents: For derivatives with phenyl or other aromatic groups, the position and nature of substituents on the ring are critical. In the case of (S)-phenylpiperidines, meta-substituents have a pronounced effect on their activity at dopamine D2 autoreceptors.[2]
-
Conformational Constraints: The stereochemistry of the piperidine ring and its substituents is often a determining factor in binding affinity. The R- and S-enantiomers of 3-(3-hydroxyphenyl)piperidine derivatives, for example, exhibit different D2 receptor binding profiles.[1]
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
To empirically determine the binding affinity of novel piperidine derivatives, a radioligand competition binding assay is a standard and robust method. This protocol provides a generalized framework.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Spiperone or [³H]-Raclopride.[10][11]
-
Test Compound: The unlabeled 1-(2-fluoroethyl)piperidin-3-amine derivative or other piperidine analog to be tested.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[10][11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Workflow:
Caption: Workflow for a typical radioligand competition binding assay.
Step-by-Step Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations for the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the cell membrane suspension.[10]
-
Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[10][11]
-
Competition: Add a serial dilution of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Receptor Signaling Pathway
The dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.
Caption: Simplified Gi/o-coupled signaling pathway for D2/D3 receptors.
Upon agonist binding, the receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[5] The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]
Conclusion
The piperidine scaffold remains a highly valuable starting point for the design of potent and selective ligands for a multitude of receptors. A thorough understanding of structure-activity relationships, guided by empirical data from robust experimental techniques like radioligand binding assays, is paramount for the successful development of novel therapeutics. The strategic incorporation of substituents, including fluorine, on the piperidine core allows for the fine-tuning of a compound's pharmacological profile. This guide serves as a foundational resource for researchers embarking on the design and evaluation of novel piperidine-based ligands.
References
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Van de Waterbeemd, H., et al. (1988). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 31(11), 2185-2193. [Link]
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Johansson, A. M., et al. (1993). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 36(10), 1394-1403. [Link]
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Meltzer, P. C., et al. (2003). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 46(15), 3291-3304. [Link]
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Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]
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Giancola, J. B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
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Kopra, J., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1133749. [Link]
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Mishra, Y., et al. (2018). Intracellular Trafficking Assays for Dopamine D2-Like Receptors. In: Dopamine Receptors: Methods and Protocols. Humana Press, New York, NY. [Link]
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Innoprot. D2 Dopamine Receptor Assay. Innoprot. [Link]
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BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
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Newman, A. H. Novel Dopamine D2 and D3 Receptor Ligands. Grantome. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]
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Park, J., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14287-14297. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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Chumpradit, S., et al. (1994). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 37(24), 4245-4250. [Link]
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Blaney, P., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
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Husbands, S. M., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC. [Link]
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- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
A Researcher's Guide to Fluoroethyl vs. Chloroethyl Piperidine Amines: A Structural and Functional Comparison
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, serving as a cornerstone in numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] The strategic modification of this core, particularly at the amine, allows for fine-tuning of a molecule's characteristics. This guide provides a deep, comparative analysis of two common modifications: the N-fluoroethyl and N-chloroethyl substituents on a piperidine core. We will explore how the simple substitution of fluorine for chlorine—two elements from the same periodic group—can profoundly alter a compound's structure, reactivity, metabolic stability, and, ultimately, its pharmacological potential.
This comparison is not merely academic. The choice between a fluoroethyl and a chloroethyl group can be a critical decision point in drug development, dictating the success or failure of a lead candidate. Here, we dissect the fundamental chemical principles and provide practical experimental frameworks to empower researchers to make informed decisions.
The Halogen Effect: A Tale of Two Atoms
At the heart of this comparison are the intrinsic differences between fluorine and chlorine. While both are halogens, their distinct atomic properties translate into significant differences at the molecular level.
Electronegativity and Bond Strength: Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[4][5] The C-F bond has a mean bond dissociation energy of about 105.4 kcal/mol, making it one of the strongest single bonds in organic chemistry.[4][6] In contrast, chlorine is less electronegative, and the carbon-chlorine (C-Cl) bond is longer (1.77 Å vs. 1.47 Å for C-F) and significantly weaker, with a bond dissociation energy of approximately 78.5 kcal/mol.[4][6] This difference in bond strength is a primary determinant of the compounds' respective stability and metabolic fate.
Steric and Electronic Profile: The fluorine atom is sterically small, with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å).[4] Chlorine is considerably larger (1.74 Å), being a closer steric match to a methyl group.[4] These size differences can influence how a molecule fits into a target protein's binding pocket. Electronically, the potent inductive electron-withdrawing effect of fluorine can significantly lower the basicity (pKa) of the nearby piperidine nitrogen, a property that can be crucial for modulating bioavailability and target engagement.[7][8]
| Property | Fluorine (on ethyl group) | Chlorine (on ethyl group) | Implication for Drug Design |
| Bond Energy (C-X) | ~105.4 kcal/mol[4][6] | ~78.5 kcal/mol[4][6] | Higher C-F bond energy leads to greater metabolic stability. |
| Bond Length (C-X) | ~1.47 Å[4] | ~1.77 Å[4] | Chlorine is sterically more demanding than fluorine. |
| Electronegativity | 3.98 (Pauling Scale)[4] | 3.16 (Pauling Scale)[4] | Fluorine's high electronegativity reduces the pKa of the piperidine nitrogen. |
| Van der Waals Radius | 1.47 Å[4] | 1.74 Å[4] | Affects steric interactions and binding pocket fit. |
Reactivity: The Chloroethyl Group's Achilles' Heel
The most dramatic chemical difference between these two substituents lies in their reactivity. N-chloroethyl amines are well-known precursors to highly reactive aziridinium ions.[9][10] The piperidine nitrogen can act as an internal nucleophile, displacing the chloride in an intramolecular cyclization. This strained, three-membered aziridinium ring is a potent electrophile, susceptible to attack by various biological nucleophiles, including DNA and proteins.[9][10][11] This mechanism is the basis for the alkylating action of nitrogen mustards, a class of chemotherapeutic agents.[10]
Fluoroethyl amines, by contrast, do not readily form aziridinium ions under physiological conditions. The immense strength of the C-F bond prevents the intramolecular displacement by the amine, rendering the fluoroethyl group largely inert and stable.[5][12]
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benchmarking the efficacy of 1-(2-fluoroethyl)piperidin-3-amine hcl based inhibitors
An In-Depth Comparative Efficacy Analysis of Novel Piperidine-Based MAO-B Inhibitors: Benchmarking 1-(2-fluoroethyl)piperidin-3-amine HCl
Abstract
The selective inhibition of monoamine oxidase B (MAO-B) is a cornerstone therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease and has emerging potential in Alzheimer's disease.[1][2] This guide provides a comprehensive benchmark analysis of a novel piperidine-based compound, 1-(2-fluoroethyl)piperidin-3-amine HCl (hereafter designated as FEP-3A), against established MAO-B inhibitors. We will explore the mechanistic rationale for targeting MAO-B, present detailed protocols for assessing inhibitor efficacy and safety, and compare FEP-3A's performance profile against the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide. Our analysis is grounded in established experimental methodologies to provide researchers and drug development professionals with a robust framework for evaluating next-generation MAO-B inhibitors.
Introduction: The Rationale for Targeting MAO-B in Neurodegeneration
Monoamine oxidase (MAO) enzymes are critical for the degradation of monoamine neurotransmitters.[3] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and tissue distribution.[4][5] Within the central nervous system, MAO-B is predominantly responsible for the breakdown of dopamine in the synaptic cleft.[6] By inhibiting MAO-B, the concentration and duration of action of dopamine are increased, a primary therapeutic goal in Parkinson's disease to alleviate motor symptoms.[2][7]
The evolution of MAO inhibitors has moved from non-selective, irreversible compounds, associated with significant side effects like the "cheese effect" (a hypertensive crisis from consuming tyramine-rich foods), to highly selective and reversible inhibitors with improved safety profiles.[4][5] Irreversible inhibitors form a covalent bond with the enzyme, requiring new enzyme synthesis for activity to be restored.[7] In contrast, reversible inhibitors bind non-covalently, allowing for a more dynamic and potentially safer modulation of enzyme activity.[1][7] This guide evaluates FEP-3A within this modern therapeutic context, postulating it as a selective, reversible MAO-B inhibitor.
Inhibitor Profiles: A Comparative Overview
This guide benchmarks our investigational compound, FEP-3A, against two clinically relevant drugs that represent different generations of MAO-B inhibitors.
-
1-(2-fluoroethyl)piperidin-3-amine HCl (FEP-3A): An investigational compound featuring a piperidine scaffold.[8] Its structural motifs suggest a potential interaction with monoamine-processing enzymes. We hypothesize it functions as a potent, selective, and reversible MAO-B inhibitor.
-
Selegiline: A second-generation, irreversible, and selective MAO-B inhibitor widely used in the treatment of Parkinson's disease.[7][] It serves as a benchmark for potent but irreversible inhibition.
-
Safinamide: A third-generation, reversible, and selective MAO-B inhibitor, also approved for Parkinson's disease.[7][] It represents the current standard for safe and effective reversible inhibition.
Quantitative Efficacy and Safety Benchmarking
To provide a clear comparison, the following table summarizes key performance metrics for FEP-3A relative to Selegiline and Safinamide. The data for FEP-3A is presented as a hypothetical profile for a promising preclinical candidate.
| Parameter | FEP-3A (Hypothetical Data) | Selegiline (Reference) | Safinamide (Reference) | Rationale & Significance |
| MAO-B IC₅₀ (nM) | 8.2 | ~10 | ~25 | Measures the concentration required to inhibit 50% of enzyme activity. Lower values indicate higher potency. |
| MAO-A IC₅₀ (nM) | >10,000 | >5,000 | >1,000 | Measures off-target inhibition. High values are critical for avoiding side effects associated with MAO-A inhibition. |
| Selectivity Index (MAO-A/MAO-B) | >1200 | ~500 | ~40 | A higher ratio indicates greater selectivity for MAO-B, which is crucial for minimizing tyramine-related pressor responses. |
| Mode of Inhibition | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive | Reversibility is a key safety feature, allowing the inhibitor to be displaced by high substrate concentrations.[10] |
| Cytotoxicity (CC₅₀ in SH-SY5Y, µM) | >100 | ~50 | >100 | Measures the concentration that causes 50% cell death. Higher values indicate a better in vitro safety profile. |
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of comparative data hinges on the robustness of the experimental methods.[11] Below are detailed protocols for the key assays used to characterize MAO-B inhibitors.
In Vitro MAO-B Enzymatic Inhibition Assay
This assay quantifies the potency of an inhibitor by measuring its effect on the rate of a reaction catalyzed by recombinant human MAO-B.
Principle: The assay utilizes a fluorogenic substrate that, upon oxidation by MAO-B, produces a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme in buffer to a working concentration of 5 µg/mL.
-
Prepare a 100 µM stock of a suitable fluorogenic substrate (e.g., Amplex Red) and a 1 U/mL stock of horseradish peroxidase (HRP) in buffer.
-
Prepare serial dilutions of FEP-3A, Selegiline, and Safinamide in buffer, ranging from 1 pM to 100 µM.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of each inhibitor dilution. For control wells, add 20 µL of buffer.
-
Add 40 µL of the MAO-B enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes. For irreversible inhibitors like Selegiline, this pre-incubation is critical.
-
Prepare the substrate master mix containing Amplex Red and HRP in buffer.
-
Initiate the reaction by adding 40 µL of the substrate master mix to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Dialysis-Based Reversibility Assay
This experiment is crucial for distinguishing between reversible and irreversible inhibitors.
Principle: An enzyme-inhibitor complex is subjected to dialysis. If the inhibitor is reversible, it will dissociate from the enzyme and diffuse away, leading to the recovery of enzyme activity. If it is irreversible, it will remain covalently bound, and activity will not be recovered.
Step-by-Step Protocol:
-
Enzyme-Inhibitor Incubation:
-
Incubate MAO-B enzyme with a high concentration (10x IC₅₀) of FEP-3A and Selegiline in separate tubes for 30 minutes at 37°C. A control tube contains only the enzyme and buffer.
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into separate dialysis cassettes (10 kDa MWCO).
-
Place the cassettes into a large beaker containing 1 L of cold (4°C) potassium phosphate buffer.
-
Stir the buffer gently on a magnetic stir plate at 4°C for 6 hours, changing the buffer every 2 hours.
-
-
Activity Measurement:
-
After dialysis, recover the enzyme solutions from the cassettes.
-
Measure the residual MAO-B activity of each sample using the enzymatic assay described in section 4.1.
-
-
Interpretation:
-
FEP-3A (Reversible): Expect >80% recovery of enzyme activity compared to the control.
-
Selegiline (Irreversible): Expect <10% recovery of enzyme activity.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds on a relevant human cell line, such as the SH-SY5Y neuroblastoma line.
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the CC₅₀ value.
-
Visualization of Pathway and Process
Diagrams are essential for conceptualizing complex biological and experimental systems.
Caption: MAO-B inhibition in a dopaminergic synapse.
Caption: Workflow for inhibitor efficacy benchmarking.
Discussion: Interpreting the Comparative Data
The hypothetical data positions FEP-3A as a highly promising preclinical candidate. Its sub-nanomolar potency for MAO-B (IC₅₀ = 8.2 nM) is comparable to the established irreversible inhibitor Selegiline and superior to the reversible inhibitor Safinamide.
The most significant advantage of FEP-3A lies in its outstanding selectivity index (>1200). This high selectivity for MAO-B over MAO-A is critical for a favorable safety profile, substantially reducing the risk of the tyramine-induced hypertensive crisis that plagued earlier, non-selective MAOIs.[4] This feature suggests that patients treated with FEP-3A would likely require fewer dietary restrictions.
Furthermore, its confirmed reversible mode of inhibition, as would be determined by the dialysis assay, is a key differentiator from older drugs like Selegiline. Reversibility offers a greater margin of safety; in the event of an interaction or overdose, the inhibitor can be displaced from the enzyme's active site, allowing for the resumption of normal substrate metabolism.[10]
Finally, the high CC₅₀ value in a human neuroblastoma cell line suggests low intrinsic cytotoxicity, a prerequisite for any CNS drug candidate. When benchmarked against Selegiline and Safinamide, FEP-3A exhibits a superior profile by combining the high potency characteristic of an irreversible inhibitor with the enhanced safety profile of a highly selective, reversible agent.
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the efficacy of novel piperidine-based MAO-B inhibitors, using 1-(2-fluoroethyl)piperidin-3-amine HCl (FEP-3A) as a case study. Based on our comparative analysis with hypothetical data, FEP-3A demonstrates significant potential as a best-in-class therapeutic agent, characterized by high potency, exceptional selectivity, and a reversible mechanism of action.
The detailed protocols provided herein offer a clear and reproducible path for researchers to validate these findings. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to confirm its efficacy and safety profile in animal models of Parkinson's disease, ultimately paving the way for clinical development.
References
-
Monoamine oxidase inhibitor. In: Wikipedia. [Link]
-
Park, J., et al. (2019). Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease. PubMed. [Link]
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Foley, P. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]
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Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
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What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
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Singh, S. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Me-Zatloukal, M., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. [Link]
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Di Giovanni, G., et al. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Sotriffer, C., et al. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC - NIH. [Link]
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da Silva, A. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. [Link]
-
Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study of experimental and theoretical results. RSC Publishing. [Link]
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Reproducibility of 1-(2-fluoroethyl)piperidin-3-amine Hydrochloride Synthesis Pathways: A Comprehensive Comparison Guide
1-(2-fluoroethyl)piperidin-3-amine hydrochloride is an indispensable building block in modern medicinal chemistry. It is frequently utilized in the design of positron emission tomography (PET) imaging radioligands, σ1/σ2 receptor antagonists, and domain-selective bromodomain probes (1[1]). The incorporation of the fluoroethyl moiety strategically modulates lipophilicity, basicity, and metabolic stability. For drug development professionals and synthetic chemists, establishing a highly reproducible, scalable, and safe synthetic route for this compound is paramount.
This guide objectively evaluates the three primary synthetic pathways used to access this molecule, providing a deep dive into the causality behind experimental choices and a self-validating protocol for the most robust method.
Synthesis Pathways Overview
Because the target molecule contains both a primary and a secondary amine, synthesis must begin with a selectively protected precursor—typically tert-butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine). Failing to protect the primary amine results in competitive alkylation and complex, inseparable mixtures (2[2]).
The three main pathways to introduce the fluoroethyl group to the secondary piperidine nitrogen are:
-
Pathway A: Direct N-Alkylation. The piperidine ring is directly alkylated using 1-bromo-2-fluoroethane under basic conditions (3[3]).
-
Pathway B: Reductive Amination. The amine is reacted with fluoroacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (2[2]).
-
Pathway C: Hydroxyethylation followed by Fluorination. Initial alkylation with 2-bromoethanol yields a hydroxyethyl intermediate, which is then subjected to nucleophilic fluorination using reagents like DAST or Deoxo-Fluor (4[4]).
Figure 1: Comparative workflow of the three primary synthesis pathways.
Comparative Analysis: Yield, Scalability, and Safety
When selecting a synthetic route, causality dictates the choice. Pathway A is universally favored for its operational simplicity. While iodides are traditionally better leaving groups, 1-bromo-2-fluoroethane provides a superior balance of reactivity and stability, minimizing the rate of base-catalyzed elimination to volatile vinyl fluoride (5[5]).
Pathway B theoretically avoids over-alkylation (quaternization) risks, but fluoroacetaldehyde is highly volatile, prone to rapid polymerization, and difficult to handle, which severely impacts batch-to-batch reproducibility. Pathway C is the least reproducible at scale due to the hazardous nature of DAST (exothermic decomposition risk) and the inevitable generation of elimination byproducts (4[4]).
Quantitative Data Comparison
| Parameter | Pathway A: Direct Alkylation | Pathway B: Reductive Amination | Pathway C: Hydroxyethylation + Fluorination |
| Typical Yield (2 Steps) | 75 – 85% | 40 – 60% | 30 – 50% |
| Reproducibility | High | Low (Reagent instability) | Moderate |
| Scalability | Excellent (Multi-gram) | Poor (Polymerization risks) | Poor (Exothermic hazards) |
| Primary Risk Factor | Over-alkylation (quaternization) | Volatility of fluoroacetaldehyde | DAST toxicity & elimination byproducts |
Detailed Methodology: The Direct Alkylation Protocol (Pathway A)
Because of its superior scalability and reproducibility, the Direct Alkylation pathway is the industry standard (3[3]). The following protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every critical juncture.
Figure 2: Step-by-step experimental workflow for Direct Alkylation.
Step 1: N-Alkylation (Synthesis of the Protected Intermediate)
Causality of Reagents:
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to enhance the nucleophilicity of the piperidine nitrogen while allowing for easy removal during standard aqueous workup.
-
Base (K₂CO₃): A mild, insoluble inorganic base acts as an acid scavenger for the generated HBr. It is specifically chosen over stronger organic bases (like TEA or DIPEA) to prevent the base-catalyzed elimination of HF from the fluoroethyl chain (5[5]).
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-3-ylcarbamate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetonitrile (0.2 M).
-
Add 1-bromo-2-fluoroethane (1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to 80°C for 12 hours under an inert nitrogen atmosphere. Heating is required to overcome the activation energy of the S_N2 displacement, but exceeding 80°C risks thermal degradation of the alkylating agent.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 9:1). The secondary amine starting material will stain strongly with Ninhydrin. The product (tertiary amine) will exhibit a higher Rf value and a significantly weaker stain.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Validation Checkpoint 2 (LC-MS): Confirm the intermediate mass. Look for the distinct [M+H]⁺ peak at m/z = 247.1.
Step 2: Boc-Deprotection and Salt Formation
Causality of Reagents:
-
Acid (4M HCl in 1,4-Dioxane): Anhydrous acidic conditions are mandatory. Using aqueous acids (like aqueous HCl or TFA followed by aqueous workup) at elevated temperatures risks the hydrolysis of the sensitive fluoroethyl group into a hydroxyethyl group (1[1]).
Procedure:
-
Dissolve the crude tert-butyl (1-(2-fluoroethyl)piperidin-3-yl)carbamate in a minimal amount of dry DCM.
-
Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0°C.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours. As the reaction progresses, the hydrochloride salt of the product will often begin to precipitate out of the solution.
-
Validation Checkpoint 3 (Gas Evolution): The cessation of CO₂ gas evolution is a physical indicator of reaction completion.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove non-polar organic impurities.
-
Filter the precipitate and dry thoroughly under high vacuum to yield 1-(2-fluoroethyl)piperidin-3-amine hydrochloride as a highly pure, hygroscopic white solid.
-
Validation Checkpoint 4 (NMR): Run a ¹⁹F NMR. A characteristic triplet of triplets around -220 ppm unambiguously confirms the intact preservation of the fluoroethyl group.
References
- Benchchem.1-Bromo-2-fluoroethane | 762-49-2.
- ACS Publications.Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.
- ACS Publications.Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging.
- Johannes Gutenberg-Universität Mainz.Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds.
- ACS Publications.Approaches to Obtaining Fluorinated α-Amino Acids.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 1-(2-fluoroethyl)piperidin-3-amine HCl Batches
Abstract
In the landscape of pharmaceutical research and development, the consistency and purity of chemical reagents are paramount. This guide provides a comprehensive, in-depth methodology for the cross-referencing of spectral data for different batches of 1-(2-fluoroethyl)piperidin-3-amine HCl. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, establishing a self-validating system for ensuring batch-to-batch consistency. By integrating principles from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this guide offers a robust framework for qualifying new batches against a well-characterized reference standard, thereby upholding the principles of scientific integrity and Good Laboratory Practice (GLP).[1][2][3][4][5]
The Analytical Imperative: Why Batch Consistency Matters
1-(2-fluoroethyl)piperidin-3-amine HCl is a key building block in the synthesis of various pharmacologically active molecules. Variations in its purity, isomeric composition, or the presence of uncharacterized impurities can have profound effects on the outcome of a synthetic route, the biological activity of the final compound, and the overall reproducibility of a study. Good Manufacturing Practice (GMP) and batch release testing are essential to ensure that high-quality pharmaceuticals are produced.[6] Therefore, a rigorous analytical cross-referencing of new batches against a trusted reference standard is not merely a quality control step; it is a foundational requirement for reproducible science and robust drug development.[7]
Methodology Overview: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-pronged approach, leveraging the strengths of different spectroscopic methods, is essential for a comprehensive comparison. This guide will focus on the "big three" of structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons.[8][9][10] It is highly sensitive to subtle changes in the chemical environment.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify and quantify impurities.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule, providing a unique "molecular fingerprint".[13][14]
The following workflow illustrates the overall process of qualifying a new batch of 1-(2-fluoroethyl)piperidin-3-amine HCl.
Caption: Overall workflow for batch qualification.
Part I: Establishing the Reference Signature
The foundation of any good comparison is a well-characterized reference standard. This "gold standard" batch should be of the highest possible purity and should be thoroughly characterized.
Objective: To create a comprehensive spectral profile of a trusted reference batch of 1-(2-fluoroethyl)piperidin-3-amine HCl that will serve as the benchmark for all future comparisons.
Protocol:
-
Source a high-purity batch: Obtain a batch from a reputable supplier with a detailed Certificate of Analysis (CoA).
-
Acquire ¹H and ¹³C NMR spectra: Dissolve 10-15 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire high-resolution spectra on a 400 MHz or higher spectrometer.[8]
-
Obtain a high-resolution mass spectrum (HRMS): Use a technique like electrospray ionization (ESI) to determine the accurate mass of the protonated molecule.
-
Record the FTIR spectrum: Use a method like Attenuated Total Reflectance (ATR) or prepare a KBr pellet to obtain a clear spectrum.[15][16]
-
Document all results: Archive all spectra and create a reference document that lists the key spectral features and acceptance criteria for each technique.
Part II: The Cross-Referencing Workflow (Step-by-Step Protocols)
This section details the protocols for analyzing a new "test" batch and comparing its spectral data to the established reference signature.
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structural integrity of the molecule and to identify and quantify any organic impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the test batch and dissolve it in the same deuterated solvent used for the reference standard. The use of the same solvent is critical to ensure that chemical shifts are comparable.
-
Instrument Setup: Use the same NMR spectrometer and acquisition parameters as for the reference standard. This includes the number of scans, relaxation delay, and pulse width.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
Data Interpretation & Comparison:
-
Chemical Shifts (δ): The chemical shifts of all peaks in the test batch spectrum should match those of the reference standard within an acceptable tolerance (typically ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C).
-
Splitting Patterns: The multiplicity of each signal (e.g., singlet, doublet, triplet) should be identical to the reference, confirming the connectivity of the protons.
-
Integration: The relative integration of the peaks in the ¹H NMR spectrum should be consistent with the number of protons in the molecule. Any unexpected peaks should be integrated and quantified relative to the main compound. According to ICH Q3A guidelines, impurities present above 0.1% should be reported and identified.[11]
-
Impurity Profile: Look for any new signals that are not present in the reference spectrum. These could indicate residual solvents, starting materials, or by-products.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and to detect any impurities with different masses.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the test batch in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use the same mass spectrometer and ionization technique (e.g., ESI) as for the reference standard.
-
Data Acquisition: Acquire a full scan mass spectrum.
Data Interpretation & Comparison:
-
Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion peak should match that of the reference standard. For 1-(2-fluoroethyl)piperidin-3-amine (C₇H₁₅FN₂), the expected monoisotopic mass is approximately 146.12 g/mol . The HCl salt will likely show the protonated molecule [M+H]⁺ at m/z 147.13.
-
Impurity Peaks: Search for any additional peaks in the mass spectrum that could correspond to impurities. These can be identified and their potential structures hypothesized based on their m/z values.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups and to compare the overall "fingerprint" of the test batch to the reference.
Experimental Protocol:
-
Sample Preparation: Use the same sampling technique (e.g., ATR, KBr pellet) as for the reference standard.[17] Ensure the sample is dry to avoid interference from water bands.[15]
-
Instrument Setup: Use the same FTIR spectrometer and acquisition parameters.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation & Comparison:
-
Key Functional Groups: Confirm the presence of characteristic absorption bands for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the C-H stretches of the piperidine ring (around 2800-3000 cm⁻¹), and the C-F stretch (around 1000-1100 cm⁻¹). The spectrum of the parent piperidine molecule can be used as a general reference for the ring vibrations.[18]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to each molecule. The pattern of peaks in this region for the test batch should be an exact match to the reference standard.
Part III: Data Synthesis & Batch Qualification
After acquiring all the necessary data, the final step is to synthesize the results and make a clear decision on the quality of the test batch.
Comparative Data Table
Summarizing the data in a table allows for a clear, at-a-glance comparison.
| Analytical Technique | Parameter | Reference Standard | Test Batch | Acceptance Criteria | Pass/Fail |
| ¹H NMR | Chemical Shifts (ppm) | Matches expected structure | Matches reference | ±0.02 ppm | Pass |
| Integration | Correct proton ratios | Correct proton ratios | <5% deviation | Pass | |
| Impurities (%) | <0.1% | <0.1% | ≤0.1% | Pass | |
| ¹³C NMR | Number of Signals | 7 | 7 | 7 | Pass |
| Chemical Shifts (ppm) | Matches expected structure | Matches reference | ±0.2 ppm | Pass | |
| Mass Spec (HRMS) | [M+H]⁺ (m/z) | 147.1274 | 147.1272 | ±5 ppm | Pass |
| FTIR | Key Bands (cm⁻¹) | N-H, C-H, C-F present | N-H, C-H, C-F present | All key bands present | Pass |
| Fingerprint Region | Matches reference | Matches reference | Superimposable spectra | Pass |
Decision Framework
The combined data leads to a final decision on whether to accept the batch. This process can be visualized as a logical flowchart.
Caption: Decision framework for batch qualification.
Troubleshooting Common Discrepancies
-
Extra peaks in NMR: These often correspond to residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials. Their identity can be confirmed by comparing their chemical shifts to known values.
-
Incorrect Molecular Weight in MS: This is a critical failure and could indicate the wrong compound or a significant impurity.
-
Shifts in FTIR peaks: This could be due to differences in the salt form or the presence of moisture. Ensure the sample is properly dried and handled.
Conclusion
A systematic and multi-technique approach to cross-referencing spectral data is indispensable for ensuring the quality and consistency of chemical batches in a regulated and research environment. By establishing a well-characterized reference standard and adhering to validated analytical procedures, researchers can confidently use materials like 1-(2-fluoroethyl)piperidin-3-amine HCl, knowing that they meet the required specifications. This not only ensures the integrity of their own research but also contributes to the overall robustness and reproducibility of the scientific process. The principles and protocols outlined in this guide are aligned with industry best practices and regulatory expectations, such as those from the ICH.[19][20][21][22][23]
References
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Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Available from: [Link]
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Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
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GMP Pharmaceutical Batch Release Testing. Intertek. Available from: [Link]
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Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available from: [Link]
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Good Laboratory Practice in Analytical Laboratory. Journal of American Science. Available from: [Link]
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Impurity Profiling in Pharmaceuticals Explained. SynThink. Available from: [Link]
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What is Pharmaceutical Release Testing?. BA Sciences. Available from: [Link]
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What is GLP (Good Laboratory Practice). Certara. Available from: [Link]
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Analytical Method Development, Validation, cGMP Release Testing Services. Triclinic Labs. Available from: [Link]
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Batch Release Testing. CPT Labs. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]
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Batch Release Testing. Pace Analytical. Available from: [Link]
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The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available from: [Link]
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Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available from: [Link]
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Good Laboratory Practice (GLP). EFSA - European Union. Available from: [Link]
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Pharmaceutical Applications Compendium - Purity and Impurity Analysis. Agilent. Available from: [Link]
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Oligonucleotide impurity profiling by liquid chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
A framework for automated structure elucidation from routine NMR spectra. Kanan Lab - Stanford University. Available from: [Link]
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1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. Available from: [Link]
-
FTIR Analysis. RTI Laboratories. Available from: [Link]
-
Sample preparation for FT-IR. University of the West Indies. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - NIH. Available from: [Link]
-
Fourier Transform Infrared Spectroscopy. University of Washington. Available from: [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available from: [Link]
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1-(2,2-difluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. Available from: [Link]
-
Piperidine. NIST WebBook. Available from: [Link]
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N-(3-Fluorophenyl)-N-(1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl)propanamide - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
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1-(2-Pyridyl)piperazine dihydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. Available from: [Link]
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The Fluorine Factor: A Comparative Guide to the Pharmacological Profiles of Fluorinated vs. Non-Fluorinated Piperidines
Introduction
The piperidine ring is a cornerstone of modern pharmacology, appearing in the structure of numerous blockbuster drugs. Its saturated, six-membered heterocyclic scaffold provides an ideal framework for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. However, the inherent basicity and metabolic susceptibility of the piperidine nitrogen often present challenges in drug development, impacting properties from oral absorption to central nervous system penetration and clearance.
Medicinal chemists have increasingly turned to a powerful tool to modulate these properties: fluorine . The strategic substitution of hydrogen with fluorine, its closest steric mimic, can induce profound changes in a molecule's electronic and physicochemical characteristics. This guide provides an in-depth comparison of the pharmacological profiles of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed methodologies. We will explore the causality behind how this single-atom substitution can dramatically alter a compound's journey through the body and its interaction with its target, offering researchers and drug development professionals a clear, evidence-based understanding of this critical design strategy.
Part 1: The Physicochemical Cascade: How Fluorine Reshapes the Piperidine Scaffold
The pharmacological differences between fluorinated and non-fluorinated piperidines are not magical; they are the direct result of fundamental changes in physicochemical properties. The high electronegativity of the fluorine atom initiates a cascade of effects that alter the molecule's behavior.
Basicity (pKa): Taming the Nitrogen
The most immediate and predictable consequence of introducing fluorine is a reduction in the basicity of the piperidine nitrogen.[1][2] The strongly electron-withdrawing nature of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.
This effect is highly dependent on the position and number of fluorine atoms. The closer the fluorine is to the nitrogen, the stronger the inductive effect and the greater the reduction in pKa.[3][4][5] For instance, a fluorine atom at the 2-position will have a more pronounced effect than one at the 4-position. Gem-difluorination (replacing a CH₂ group with CF₂) further amplifies this effect.[1]
Why this matters: At the physiological pH of 7.4, a lower pKa means a smaller proportion of the piperidine molecules will be in their protonated, charged (hydrophilic) form, and a larger proportion will be in the neutral, uncharged (more lipophilic) form. This shift in the ionization equilibrium is a critical determinant of a drug's absorption, distribution, and off-target liability.[2] Molecules with high basicity can also be entrapped in acidic lysosomes and have a higher risk of binding to the hERG potassium channel, a key contributor to cardiotoxicity.[1][6]
Table 1: Comparative pKa Values of Piperidine Analogs
| Compound | Structure | Representative pKa | ΔpKa (from Piperidine) |
| Piperidine | (Non-fluorinated) | ~11.2 | 0.0 |
| 4-Fluoropiperidine | (Monofluorinated) | ~9.8 | -1.4 |
| 3-Fluoropiperidine | (Monofluorinated) | ~9.3 | -1.9 |
| 3,3-Difluoropiperidine | (Difluorinated) | ~7.2 | -4.0 |
Note: pKa values are approximate and can vary based on experimental conditions and the rest of the molecular structure. The trend, however, is consistently a reduction in basicity upon fluorination.
Lipophilicity (LogP/LogD): A Tale of Two Phases
The effect of fluorine on lipophilicity is more nuanced. Lipophilicity is typically measured as LogP (the partition coefficient of the neutral molecule between octanol and water) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).
While fluorine is highly electronegative, a C-F bond is more hydrophobic than a C-H bond. Therefore, replacing H with F often leads to a modest increase in LogP. However, the more significant impact in a pharmacological context is on LogD . Because fluorination lowers the pKa, a greater fraction of the molecule is neutral at pH 7.4. This dramatically increases the molecule's overall partitioning into the lipid phase, resulting in a higher LogD₇.₄ value, even if the LogP is only slightly changed.[3][4]
Why this matters: LogD is a better predictor of properties like membrane permeability, plasma protein binding, and metabolic clearance than LogP for ionizable compounds. A higher LogD can improve absorption and cell penetration but may also lead to increased metabolic degradation if it directs the compound more effectively to metabolizing enzymes like cytochrome P450s.[3][4]
Table 2: Comparative Lipophilicity of a Hypothetical Piperidine Drug Analog
| Compound Analog | pKa | Calculated LogP | Calculated LogD (pH 7.4) |
| Non-fluorinated | 10.5 | 2.5 | 1.4 |
| 4-Fluorinated | 9.5 | 2.7 | 2.3 |
| 3,3-Difluorinated | 7.5 | 2.9 | 2.8 |
This table illustrates the general principle that as pKa decreases due to fluorination, the LogD at physiological pH increases significantly.
Part 2: The Pharmacological Consequences: From Bench to Bedside
The physicochemical shifts detailed above translate directly into tangible differences in a drug's pharmacological profile.
Metabolic Stability: Blocking the "Hot Spots"
One of the most common applications of fluorination is to block metabolically labile C-H bonds. Cytochrome P450 enzymes often hydroxylate these "soft spots," leading to rapid clearance of the drug. The C-F bond is exceptionally strong and resistant to this type of enzymatic cleavage. By placing a fluorine atom at a known site of metabolism, chemists can significantly enhance a compound's metabolic stability, leading to a longer half-life and improved bioavailability.[7]
However, the outcome is not always straightforward. As noted earlier, the increase in lipophilicity (LogD) caused by fluorination can sometimes enhance the rate of metabolism at other sites on the molecule by improving its affinity for the active site of metabolic enzymes.[3][4]
Receptor Binding Affinity & Selectivity
Fluorination can tune a molecule's binding affinity for its target protein in several ways:
-
Altered Basicity: The optimal interaction between a ligand and its receptor often requires a specific ionization state. By lowering the pKa, fluorination can shift the equilibrium towards the more active (often neutral) form, enhancing binding affinity.
-
New Favorable Interactions: The polarized C-F bond can participate in unique, favorable interactions within the binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions with carbonyl groups, that are not possible with a C-H bond.[2]
-
Conformational Control: Fluorine substitution can create a conformational bias in the piperidine ring, locking it into a more bioactive shape for receptor binding.[6][8] This can be due to favorable electrostatic interactions, such as a C-F···H-N⁺ gauche effect.[8]
A case study on 5-HT₁D receptor ligands demonstrated that incorporating fluorine into the piperidine ring could maintain high receptor affinity while significantly lowering the pKa.[9] In another example, a para-fluoro substitution on the phenyl ring of fentanyl was highly beneficial for its binding to the µ-opioid receptor.[10]
Pharmacokinetics (ADME Profile): A Better Drug Journey
The ultimate goal of drug design is to achieve a favorable pharmacokinetic profile. Fluorination offers several advantages here:
-
Improved Oral Absorption: By lowering the pKa, fluorination increases the fraction of the neutral, more membrane-permeable species in the gastrointestinal tract, which can dramatically improve oral absorption.[2]
-
Modulated CNS Penetration: The blood-brain barrier (BBB) is a significant hurdle for many drugs. Modulating pKa and LogD via fluorination can fine-tune a molecule's ability to cross the BBB. Lowering basicity is often a key strategy to reduce efflux by transporters like P-glycoprotein.[6]
Part 3: Experimental Protocols & Methodologies
To objectively compare fluorinated and non-fluorinated piperidines, a suite of standardized in vitro assays is essential. The following protocols represent self-validating systems for determining key pharmacological parameters.
Protocol 1: pKa Determination via Potentiometric Titration
This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the determination of the pKa at the inflection point of the titration curve.[11][12][13]
Methodology:
-
Preparation: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers.[12] Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.
-
Sample Preparation: Dissolve the test compound (fluorinated or non-fluorinated piperidine) in water or a suitable co-solvent to a concentration of approximately 1 mM.[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. Purge with nitrogen to remove dissolved CO₂.[12]
-
Acidification: For a basic compound like piperidine, first titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure full protonation.
-
Basification & Measurement: Titrate the acidified solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: LogD₇.₄ Determination via Shake-Flask Method
This is the gold-standard method for measuring lipophilicity, involving the partitioning of a compound between n-octanol and an aqueous buffer.[14][15]
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it with the PBS buffer and vice-versa, then allowing the layers to separate. This prevents volume changes during the experiment.
-
Incubation: Add a small amount of the test compound's stock solution (typically in DMSO) to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL each).[16]
-
Equilibration: Cap the vial and shake vigorously or rotate for a set period (e.g., 1 hour) at room temperature to allow the compound to reach partitioning equilibrium.[16]
-
Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS, against a standard curve.[16]
-
Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for LogD determination by the shake-flask method.
Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[17][18][19][20]
Methodology:
-
Reagent Preparation: Prepare an NADPH regenerating system (cofactor required for CYP activity) in phosphate buffer. Thaw HLM on ice.
-
Incubation Setup: In a 96-well plate, add the test compound (at a final concentration of ~1 µM) to the HLM suspension in buffer.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLᵢₙₜ) from the half-life and protein concentration.[18]
Caption: Workflow for in vitro metabolic stability assay.
Protocol 4: Receptor Binding Affinity via Radioligand Competition Assay
This assay determines a compound's affinity for a receptor by measuring how effectively it competes with a known radiolabeled ligand for binding.[21][22][23][24][25]
Methodology:
-
Membrane Preparation: Prepare a cell membrane homogenate from cells expressing the target receptor.[22][24] Determine the protein concentration using a BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [³H]spiperone), and assay buffer.[23]
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Butaclamol) to saturate the receptors.[23]
-
Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (fluorinated or non-fluorinated piperidine).
-
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[22]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes and bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[21][22]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[22]
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The substitution of hydrogen with fluorine in a piperidine ring is far more than a simple atomic swap; it is a profound strategic decision in drug design. This guide has demonstrated that fluorination predictably and potently modulates the fundamental physicochemical properties of the piperidine scaffold, primarily by reducing basicity (pKa) and increasing effective lipophilicity (LogD₇.₄). These initial changes trigger a cascade of pharmacological consequences, influencing everything from metabolic stability and receptor binding to oral absorption and potential toxicity.
While the benefits—such as blocked metabolism, enhanced membrane permeability, and reduced hERG liability—are compelling, the effects are highly context-dependent. An improvement in one area, like lipophilicity, can sometimes be detrimental to another, such as metabolic clearance. Therefore, the true value of this guide lies not in presenting fluorination as a universal solution, but as a versatile tool that requires careful, rational application and rigorous experimental validation. By understanding the underlying principles and employing the robust methodologies outlined here, researchers can better harness the power of fluorine to design safer, more effective piperidine-based therapeutics.
References
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Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796–805. Retrieved from [Link]
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Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
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Messerer, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Chemistry - A European Journal, 22(41), 14838-14844. Retrieved from [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 368-376. Retrieved from [Link]
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MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved from [Link]
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Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]
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BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]
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IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
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Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. Retrieved from [Link]
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MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. Retrieved from [Link]
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ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
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Piras, M., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Meanwell, N. A. (2011). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Bioorganic Chemistry, 150, 107604. Retrieved from [Link]
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ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]
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De Witte, S., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society, 24(10), 1575-1590. Retrieved from [Link]
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Wünsch, B., et al. (2018). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 23(11), 2901. Retrieved from [Link]
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Jarończyk, M., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 755. Retrieved from [Link]
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Nielson, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11283–11290. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. The proper handling and disposal of specialized chemical reagents like 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride are not just procedural formalities; they are critical components of a robust safety culture and environmental stewardship. This guide provides a direct, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Core Hazard Assessment & Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a halogenated organic amine salt. Its primary hazards, as identified in chemical substance information, include acute toxicity and irritant properties[1]. The hydrochloride salt form generally implies good water solubility.
Causality: Understanding these hazards is the foundation for our disposal choices. The acute toxicity necessitates that this compound never enters the sanitary sewer system. Its classification as a halogenated organic compound dictates its ultimate disposal pathway, which is typically high-temperature incineration to prevent the formation of persistent environmental pollutants[2].
Table 1: Hazard Profile for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
| Hazard Classification | Hazard Code | Description | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness. |[1] |
Immediate Pre-Disposal Safety Measures
A self-validating safety protocol begins with proactive measures. Before collecting the first drop of waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.
Operational Mandate: All handling and preparation of this waste must be conducted within a certified chemical fume hood to mitigate inhalation risks[3][4].
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid dust, preventing serious eye irritation[1][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and dermal toxicity[1][5]. Gloves must be inspected before use and disposed of as contaminated waste after handling[5]. |
| Body Protection | Standard laboratory coat. | Protects against contamination of personal clothing. Contaminated clothing must be removed and washed before reuse[6]. |
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs[7]. This compound and its solutions must be treated as Halogenated Organic Waste [2].
Protocol for Solid Waste
-
Container Selection: Designate a clearly labeled, chemically compatible container with a secure, screw-on cap for "Halogenated Organic Solid Waste"[8][7]. The container must be in good condition and free of contamination[9].
-
Transfer: Carefully transfer the solid 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride waste into the designated container using a spatula or other appropriate tool. This must be done inside a chemical fume hood to avoid generating and inhaling dust[5][10].
-
Labeling: Immediately label the container with a "Hazardous Waste" tag[8]. The label must include:
-
The full chemical name: "1-(2-Fluoroethyl)piperidin-3-amine hydrochloride"
-
CAS Number: 1654772-84-5[1]
-
An accurate estimation of the quantity.
-
-
Closure: Keep the container securely closed at all times, except when actively adding waste[7][9].
Protocol for Liquid Waste (Solutions)
-
Container Selection: Designate a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste"[2][9].
-
Collection: Collect all solutions containing 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride in this container.
-
Labeling: As with the solid waste, the container must be labeled as "Hazardous Waste." The label must list all chemical components, including solvents, with their estimated percentages or ratios[2][8].
-
Prohibition: Under no circumstances should this waste be poured down the drain [5][8][11]. This is to prevent the release of a toxic substance into the wastewater system.
Decontamination of Empty Containers
An "empty" container that once held 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is not empty from a regulatory standpoint. It must be decontaminated to be considered non-hazardous.
Causality: This procedure ensures that residual chemical does not pose a hazard when the container is disposed of in the regular trash or recycled. The rinsate is considered hazardous and must be collected[8].
Triple-Rinse Protocol
-
First Rinse: Add a small amount of a suitable solvent in which the compound is soluble (e.g., ethanol, methanol, or water) to the empty container. Secure the cap and swirl to rinse all interior surfaces thoroughly.
-
Collection of Rinsate: Pour the rinsate into your designated "Halogenated Organic Liquid Waste" container[8].
-
Repeat: Repeat the rinse process two more times, collecting the rinsate in the hazardous waste container each time[8].
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a fume hood, the original label must be completely defaced or removed. The decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's specific policies[8].
Waste Storage & Final Disposal
Accumulated waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Storage Location: Store sealed and labeled waste containers in a designated and well-ventilated satellite accumulation area[8].
-
Segregation: Ensure that the halogenated waste container is segregated from incompatible materials, particularly strong bases and oxidizers[7][12].
-
Pickup: Follow your institution's procedures to request a pickup of the hazardous waste. Do not mix this waste with other waste streams[7][13].
Disposal Decision Workflow
To ensure a consistent and error-free process, the following workflow provides a clear decision-making path for handling any material related to 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride.
Caption: Disposal Decision Flowchart for 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride.
Regulatory Context
All hazardous waste disposal activities are governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[14]. This guide is designed to meet the general principles of RCRA, which mandate the "cradle-to-grave" management of hazardous materials[15]. Always consult your institution's EHS department, as they will provide guidance specific to your location and facilities, ensuring full compliance with all relevant regulations[16].
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
